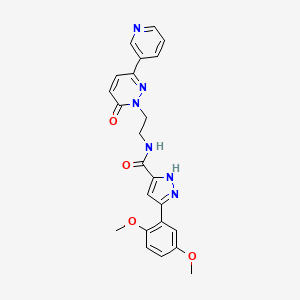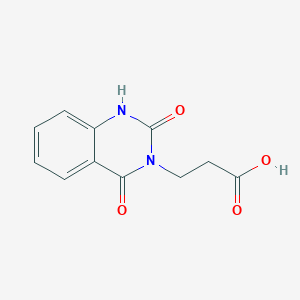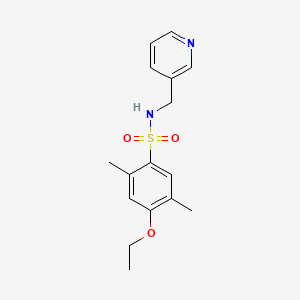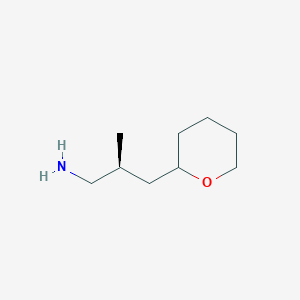![molecular formula C13H11BrClFN2O2S B2717355 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 2094663-12-2](/img/structure/B2717355.png)
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has been synthesized for research purposes. This compound has been found to have potential applications in the field of medicine and biology due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have analgesic properties, which may make it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide in lab experiments is its specificity. This compound has been found to have a high degree of specificity for certain enzymes and receptors, making it a useful tool for studying these targets. Additionally, this compound has been found to have low toxicity, which may make it a safer alternative to other compounds.
One limitation of using 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide in lab experiments is its cost. This compound is relatively expensive to synthesize, which may limit its use in certain experiments. Additionally, this compound has been found to have low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide. One potential direction is the development of this compound as a drug for the treatment of inflammatory diseases. Additionally, this compound may be useful in the development of new tools for studying certain enzymes and receptors. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. The second step involves the reaction of 2-(2-fluorophenyl)ethanol with pyridine-3-sulfonyl chloride to form 2-(2-fluorophenyl)ethylpyridine-3-sulfonamide. Finally, the third step involves the reaction of 2-(2-fluorophenyl)ethylpyridine-3-sulfonamide with bromine and chlorine to form 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide.
Applications De Recherche Scientifique
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide has been found to have potential applications in the field of medicine and biology. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, this compound has been found to have anti-inflammatory properties and has been used in studies related to inflammation.
Propriétés
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClFN2O2S/c14-11-7-10(8-17-13(11)15)21(19,20)18-6-5-9-3-1-2-4-12(9)16/h1-4,7-8,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAXYUQAXYCBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)
![N-(4-chlorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)


![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)